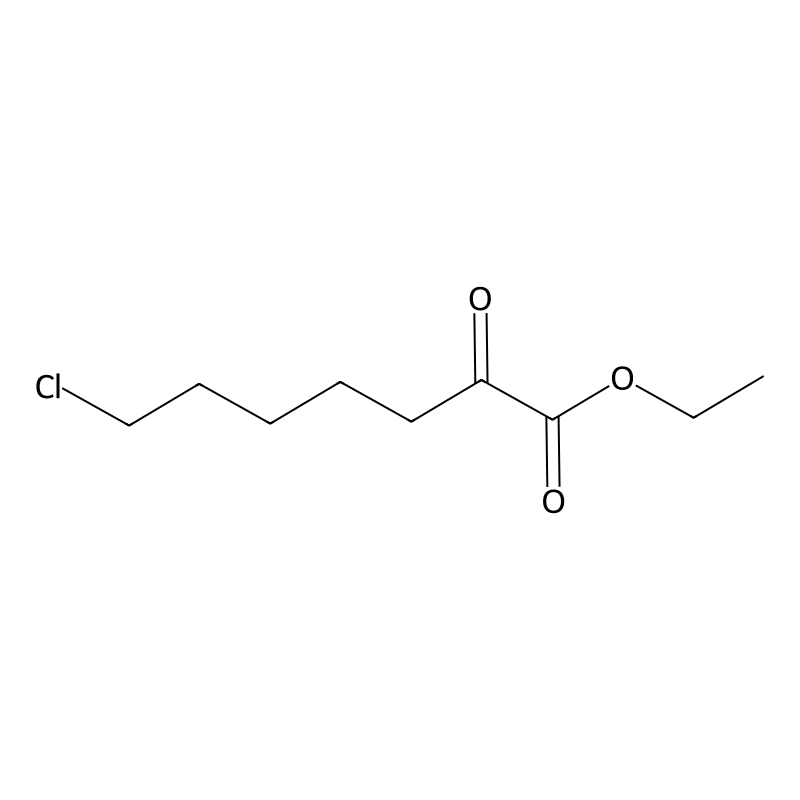

Ethyl 7-chloro-2-oxoheptanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis

Ethyl 7-chloro-2-oxoheptanoate acts as a valuable intermediate for the synthesis of more complex molecules. Its versatility stems from the presence of a reactive carbonyl group (C=O) and a chlorine atom (Cl) on the seven-carbon chain. The carbonyl group allows for further functionalization reactions, while the chlorine can be strategically replaced with other functional groups depending on the desired final product [].

One prominent example is its role in the synthesis of cilastatin, a medication used to inhibit a specific class of enzymes known as cytochrome P450. Cilastatin's function lies in extending the effectiveness of certain drugs by preventing their breakdown by these enzymes [].

Studies on Grignard Reaction Mechanisms

Ethyl 7-chloro-2-oxoheptanoate can be obtained through a Grignard reaction, a fundamental organometallic reaction in organic chemistry. It involves reacting ethyl chloride with magnesium metal in an appropriate solvent []. Studying the formation of this compound helps researchers gain insights into the reaction mechanism of Grignard reactions. This knowledge is crucial for optimizing reaction conditions, improving yields, and designing new synthetic strategies.

Ethyl 7-chloro-2-oxoheptanoate is an organochlorine compound with the molecular formula and a molecular weight of approximately 206.67 g/mol. It is recognized for its clear yellow liquid form and is soluble in organic solvents such as chloroform and ethyl acetate . This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of cilastatin, which is used to inhibit cytochrome P450 enzymes, thereby enhancing the efficacy of other drugs .

Uniqueness

Ethyl 7-chloro-2-oxoheptanoate stands out due to its specific chlorination at the seventh carbon position, which influences its reactivity and biological activity compared to its analogs. Its role as a precursor for cilastatin further emphasizes its importance within pharmaceutical chemistry, distinguishing it from other similar compounds that may not have such direct applications.

Ethyl 7-chloro-2-oxoheptanoate exhibits biological activity primarily through its role as a precursor in the synthesis of cilastatin. Cilastatin has been shown to inhibit renal dehydropeptidase I, which is crucial for prolonging the action of certain antibiotics by preventing their degradation . This activity underscores the compound's significance in medicinal chemistry.

The synthesis of ethyl 7-chloro-2-oxoheptanoate typically involves several key steps:

- Preparation of Grignard Reagent: Reacting 1-bromo-5-chloropentane with magnesium in anhydrous tetrahydrofuran or benzene.

- Condensation Reaction: The Grignard reagent is then reacted with diethyl oxalate under controlled temperatures (typically between -20°C to +15°C) to form a crude product .

- Purification: The crude product undergoes hydrolysis and purification processes involving hydrazine compounds, resulting in high-yield production of ethyl 7-chloro-2-oxoheptanoate .

Ethyl 7-chloro-2-oxoheptanoate is primarily used in:

- Pharmaceutical Synthesis: As an intermediate in the production of cilastatin and other bioactive compounds.

- Chemical Research: Utilized in various organic synthesis applications due to its reactive nature.

- Chlorination Reactions: Acts as a reagent for synthesizing chlorinated derivatives that may have further applications in medicinal chemistry .

Studies on ethyl 7-chloro-2-oxoheptanoate have focused on its interactions within biological systems, particularly its role as a precursor for cilastatin. The inhibition of cytochrome P450 enzymes highlights its potential for drug-drug interactions when co-administered with other pharmaceuticals that rely on these metabolic pathways. Further research may elucidate more detailed interaction profiles with specific enzymes or pathways.

Several compounds share structural or functional similarities with ethyl 7-chloro-2-oxoheptanoate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 6-chloro-2-oxohexanoate | C8H13ClO3 | Similar structure; used as a pharmaceutical intermediate. |

| Ethyl 8-chloro-2-oxooctanoate | C10H17ClO3 | Longer carbon chain; potential applications in drug synthesis. |

| Ethyl 7-bromo-2-oxoheptanoate | C9H15BrO3 | Halogen substitution; used in similar

XLogP3 2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] Pictograms

Irritant Other CAS

78834-75-0

Wikipedia

Ethyl 7-chloro-2-oxoheptanoate

Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|